Cas no 59748-92-4 (4-bromo-2-chlorobenzoic acid)
4-bromo-2-chlorobenzoic acid structure
Product Name:4-bromo-2-chlorobenzoic acid
Numero CAS:59748-92-4
MF:C7H4BrClO2
MW:235.462460517883
CID:950608
PubChem ID:108829
Update Time:2025-04-19
4-bromo-2-chlorobenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-bromo-2-chlorobenzoic acid
- 3,6-Diamino-9-(4-(methylsulfonyl)aminophenyl)aminoacridine
- 3,6-Diamino-amsa
- AC1L2RGR
- AC1Q4GQ8
- AC1Q6VV1
- AG-H-03191
- CHEMBL37647
- N-[4-(3,6-diamino-acridin-9-ylamino)-phenyl]-methanesulfonamide
- N-[4-(3,6-dimethoxy-acridin-9-ylamino)-phenyl]-methanesulfonamide
- n-{4-[(3,6-diaminoacridin-9-yl)amino]phenyl}methanesulfonamide
- 4-Bromo-2-chlorobenzoicacid
- 59748-90-2
- CS-W002193
- PS-7658
- 4-Bromo-2-chlorobenzoic acid, 97%
- 2-Chloro-4-bromobenzoic acid
- A929609
- DB-024156
- AC-3904
- A8383
- JAVZWSOFJKYSDY-UHFFFAOYSA-
- DTXSID20208460
- 4-bromo-2-chloro-benzoic acid
- W-105302
- 2-Chloro-4-bromobenzoic Acid; 4-Bromo-2-chloro-benzoic Acid;
- 4-bromo-2chlorobenzoic acid
- 695NUG32VH
- 4-bromo-2-chloro benzoic acid
- InChI=1/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- A832455
- STR06071
- SCHEMBL256718
- NS00034230
- EINECS 261-911-9
- B1407
- AKOS005258412
- SY013482
- 59748-92-4
- Z448102192
- EN300-44255
- Benzoic acid, 4-bromo-2-chloro-
- AM20061170
- MFCD00040903
-
- Inchi: 1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
- Chiave InChI: JAVZWSOFJKYSDY-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C(=O)O)=C(C=1)Cl
Proprietà calcolate
- Massa esatta: 233.90832g/mol
- Massa monoisotopica: 233.90832g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 163
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Punto di fusione: 171-175 °C
4-bromo-2-chlorobenzoic acid Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
59748-92-4 (4-bromo-2-chlorobenzoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti